N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide (CAS 5799-41-7) is a thiazole-based acetamide derivative with a molecular formula of C₁₇H₁₃BrN₂O₂S and a molecular weight of 389.27 g/mol . The compound features a 1,3-thiazole core substituted at the 4-position with a 4-bromophenyl group and an acetamide moiety bearing a 2-phenoxy substituent. It is primarily utilized as a pharmaceutical intermediate, highlighting its role in drug development pipelines .
The phenoxy group, being moderately lipophilic, may influence solubility and membrane permeability. Structural validation via spectroscopic methods (e.g., IR, NMR) and elemental analysis is consistent with related compounds in the literature .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c18-13-8-6-12(7-9-13)15-11-23-17(19-15)20-16(21)10-22-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQGPJXDRFPJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362254 | |
| Record name | STK371740 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5799-41-7 | |
| Record name | STK371740 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base, such as triethylamine, to yield the final product . The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or dichloromethane, to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated compounds . Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
Biological Activities
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide exhibits significant antimicrobial and anticancer properties. Research indicates that its mechanism of action may involve the inhibition of specific enzymes or pathways critical for the survival of pathogenic organisms and cancer cells.
Antimicrobial Properties
The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Its activity can be attributed to the thiazole ring's electron-withdrawing properties, which enhance its interaction with microbial targets.
Anticancer Activity
Preliminary studies suggest that this compound may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction. Its selectivity against certain cancer cell lines indicates potential for targeted therapy.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used in clinical practice.
Study 2: Anticancer Mechanism
Another research project focused on the anticancer mechanisms of this compound in human cancer cell lines. The findings revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial lipid biosynthesis and other essential cellular processes . In cancer cells, the compound may exert its effects by interfering with cell proliferation and inducing apoptosis through various signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
- N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide (CAS 292056-84-9): Structural Difference: The thiazole ring is substituted at the 5-position with a 4-bromobenzyl group instead of the 4-bromophenyl group in the target compound. The acetamide group features a 4-chlorophenoxy substituent . The chlorophenoxy substituent may enhance electron-withdrawing effects, altering reactivity .
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2): Structural Difference: A 2-chlorophenyl group replaces the 4-bromophenyl group, and the acetamide is substituted with a morpholino ring . Impact: The morpholino group improves water solubility due to its polar nature, contrasting with the lipophilic phenoxy group in the target compound. The 2-chlorophenyl substitution may reduce planarity compared to the 4-bromophenyl group, influencing π-π stacking interactions .
Variations in the Acetamide Moiety
- N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide : Structural Difference: The acetamide chain includes a triazolyl sulfanyl group instead of phenoxy.
- 2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide : Structural Difference: A sulfinyl group replaces the phenoxy substituent, and the thiazole is substituted with a 2-chlorophenyl group. The sulfinyl moiety’s chirality may also introduce stereoselective activity .
Functional Group Replacements
- N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea :
- Structural Difference : The acetamide is replaced with a urea linkage , and the thiazole bears a 4-methoxyphenyl group.
- Impact : Urea derivatives exhibit strong anti-inflammatory activity due to hydrogen-bonding interactions with p38 MAP kinase. The methoxy group enhances electron-donating effects, contrasting with the electron-withdrawing bromo substituent in the target compound .
Key Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Anti-Inflammatory Activity : Urea derivatives (e.g., N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea) demonstrate potent anti-inflammatory effects via p38 kinase inhibition, suggesting that replacing acetamide with urea could enhance target engagement .
- Metabolic Stability : Bromophenyl-substituted compounds (e.g., the target compound) exhibit improved metabolic stability compared to chlorophenyl analogs, likely due to reduced oxidative metabolism .
- Solubility and Bioavailability: Morpholino and sulfinyl substituents enhance aqueous solubility, whereas phenoxy and benzyl groups favor lipophilicity, influencing pharmacokinetic profiles .
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a synthetic compound belonging to the thiazole class, characterized by its unique structure that includes a thiazole ring, a bromophenyl group, and an acetamide moiety linked to a phenoxy group. This compound has garnered significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves reactions that form the thiazole ring and introduce the bromophenyl and phenoxy groups. The detailed synthetic pathway includes steps such as:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the bromophenyl group via bromination.
- Coupling with phenoxyacetic acid derivatives to yield the final product.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains (both Gram-positive and Gram-negative) as well as fungal species. For instance, a study evaluating its derivatives found that certain compounds displayed significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .
| Microbial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Effective |
| Escherichia coli | 32 | Moderate |
| Candida albicans | 8 | Strong |
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. In vitro studies using the MCF7 human breast adenocarcinoma cell line revealed that this compound exhibits cytotoxic effects with an IC50 value indicating significant growth inhibition .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 5.0 | Strong inhibition |
| HeLa | 10.0 | Moderate inhibition |
| A549 | 15.0 | Weak inhibition |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis by binding to ribosomal subunits.
- Anticancer Mechanism : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting Bcl-2 proteins, which are crucial for cell survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Evaluation : A study conducted on various derivatives showed promising results against multiple pathogens, highlighting the importance of structural modifications in enhancing activity .
- Cytotoxicity Assays : In vitro assays demonstrated that modifications in substituents significantly affect the anticancer potency, with certain derivatives showing enhanced selectivity for cancer cell lines over normal cells .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions:
Thiazole ring formation : Condensation of 4-bromophenyl thiourea with α-halo ketones (e.g., bromoacetophenone derivatives) under basic conditions (K₂CO₃/EtOH, reflux) .
Amide coupling : Reacting the thiazol-2-amine intermediate with 2-phenoxyacetyl chloride in anhydrous DCM using triethylamine as a base .
- Critical factors : Temperature control (60–80°C for cyclization), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 amine:acyl chloride) to minimize by-products like unreacted intermediates or over-acylated products .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural validation?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring (e.g., C-5 proton at δ 7.8–8.2 ppm) and amide bond integrity (NH resonance at δ 10–12 ppm) .
- IR : Amide C=O stretch (~1650 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .
Intermediate Research Questions
Q. How should cytotoxicity assays be designed to evaluate anticancer potential?
- Protocol :
Cell lines : Use diverse panels (e.g., MCF-7, HeLa, A549) to assess selectivity .
Dose range : 0.1–100 µM, with 48–72 hr exposure.
Controls : Cisplatin (positive control) and DMSO vehicle (solvent control) .
- Analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism). Discrepancies in reported IC₅₀ values (e.g., 8.2 µM vs. 22 µM in MCF-7) may arise from assay duration or serum content .
Q. What purification strategies effectively isolate this compound from reaction mixtures?
- Techniques :
- Column chromatography : Silica gel with EtOAc/hexane (3:7) gradient .
- Recrystallization : Ethanol/water (1:3) yields >95% purity, confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. weak anticancer efficacy) be resolved?
- Approach :
Standardize assays : Uniform inoculum size (1×10⁶ CFU/mL for antimicrobial tests) and cell viability metrics (MTT vs. resazurin) .
SAR analysis : Compare with analogs (e.g., chloro vs. bromo substituents; shows 4-Cl-phenyl analogs have higher Gram-negative activity) .
Target profiling : Screen against kinase panels (e.g., EGFR, VEGFR) to identify off-target effects .
Q. What in silico methods predict target binding and selectivity?
- Strategies :
- Molecular docking (AutoDock Vina) : Dock into ATP-binding pockets (e.g., EGFR; PDB: 1M17). The bromophenyl group shows hydrophobic interactions with Leu694 .
- MD simulations (GROMACS) : Assess binding stability (RMSD <2 Å over 50 ns) .
Q. How do substituent electronic effects (e.g., Br vs. OMe) modulate reactivity and bioactivity?
- Mechanistic insights :
- Electron-withdrawing Br : Enhances thiazole ring electrophilicity, improving kinase inhibition (e.g., IC₅₀ = 1.8 µM vs. 4.2 µM for 4-OMe analog) .
- Hammett analysis : Linear free-energy relationships (σₚ values: Br = +0.23, OMe = -0.27) correlate with logP and MIC values against S. aureus .
Data Contradiction Analysis
Q. Why do some studies report high solubility in DMSO while others note precipitation?
- Root cause : Polymorphism (amorphous vs. crystalline forms). Use hot-stage microscopy to identify metastable phases. Co-solvents (5% PEG-400) enhance solubility in aqueous buffers .
Q. Discrepancies in reported logP values (2.1 vs. 3.4): How to reconcile these?
- Resolution :
Experimental : Use shake-flask method (octanol/water) with HPLC-UV quantification .
Computational : Compare ClogP (ChemAxon) vs. XlogP3-AA (PubChem); discrepancies arise from fragmentation rules .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
